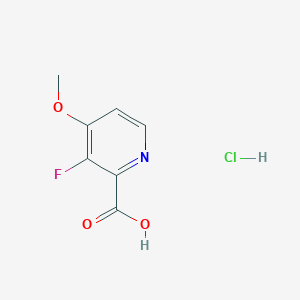

3-Fluoro-4-methoxypyridine-2-carboxylic acid hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-Fluoro-4-methoxypyridine-2-carboxylic acid hydrochloride is a synthetic compound with the CAS Number: 2225143-96-2 . It has a molecular weight of 207.59 and is usually available in powder form .

Molecular Structure Analysis

The IUPAC name for this compound is 3-fluoro-4-methoxypicolinic acid hydrochloride . The InChI code for this compound is 1S/C7H6FNO3.ClH/c1-12-4-2-3-9-6 (5 (4)8)7 (10)11;/h2-3H,1H3, (H,10,11);1H .Physical and Chemical Properties Analysis

This compound is a powder at room temperature . It has a molecular weight of 207.59 .Wissenschaftliche Forschungsanwendungen

Synthesis and Antibacterial Activity

3-Fluoro-4-methoxypyridine-2-carboxylic acid hydrochloride has been investigated for its utility in the synthesis of antibacterial agents. A notable example includes its application in the synthesis of pyridonecarboxylic acids, which have demonstrated significant antibacterial activity. These compounds, synthesized with various substituents, have been evaluated both in vitro and in vivo for their antibacterial properties. The research found that certain derivatives exhibited higher activity than enoxacin, a well-known antibacterial agent, indicating the potential of this compound as a precursor in developing new antibacterial drugs (Egawa et al., 1984).

Histochemical Applications

In another study, hydrochloric acid, which can be derived from this compound, was found to catalyze the formation of fluorophores in a histochemical reaction with gaseous formaldehyde. This process significantly increased the fluorescence yield of certain phenylethylamines and indolylethylamines, suggesting its utility in sensitive histochemical demonstrations of these compounds. This indicates a unique application of this compound in enhancing histochemical assays, particularly in the specific detection and analysis of neuroactive substances (Björklund & Stenevi, 1970).

Nucleoside Analog Synthesis

This compound has also been utilized in the synthesis of nucleoside analogs related to 5-fluorocytosine. The process involves the dealkylation of 4-amino-5-fluoro-2-methoxypyridine, leading to the production of 5-fluoro-3-deazacytidine, a compound with potential therapeutic applications. This research demonstrates the versatility of this compound in medicinal chemistry, particularly in the development of new therapeutic agents (Nesnow & Heidelberger, 1975).

Fluorinated Compound Synthesis

Furthermore, the compound has been implicated in the synthesis of fluorinated heterocyclic compounds, showcasing its utility in the development of compounds with enhanced properties due to the incorporation of fluorine atoms. Such applications are crucial in the pharmaceutical and agrochemical industries, where the introduction of fluorine can significantly alter the biological activity and physicochemical properties of molecules (Shi, Wang, & Schlosser, 1996).

Safety and Hazards

The compound is classified as hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Therefore, it’s recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to avoid contact with skin and eyes . It should be used only outdoors or in a well-ventilated area .

Eigenschaften

IUPAC Name |

3-fluoro-4-methoxypyridine-2-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FNO3.ClH/c1-12-4-2-3-9-6(5(4)8)7(10)11;/h2-3H,1H3,(H,10,11);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTDYGADGKGPOME-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=NC=C1)C(=O)O)F.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClFNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.58 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]-3-oxopropanenitrile](/img/structure/B2970693.png)

![6-(2-hydroxyethyl)-4-(thiophen-2-yl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2970694.png)

![N-(2,3-dimethylphenyl)-2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2970698.png)

![(2Z)-N-(4-chlorophenyl)-2-{[3-(propan-2-yl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2970700.png)

![N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-3,5-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B2970703.png)

![benzyl 2-(8-allyl-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2970704.png)

![7-[4-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]-4-oxobutyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/no-structure.png)

![6-chloro-N-[6-(dimethylamino)pyrimidin-4-yl]pyridine-3-carboxamide](/img/structure/B2970714.png)